trans-3-Fluoro-4-methylpiperidin-4-OL hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride: is a chemical compound with the molecular formula C6H13ClFNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 4-methylpiperidin-4-OL with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent fluorination. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a new fluorinated derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride serves as a building block for the preparation of more complex molecules.
Biology and Medicine: This compound is investigated for its potential pharmacological properties. Fluorinated piperidine derivatives are known to exhibit biological activity, making them candidates for drug development .
Industry: In the chemical industry, trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Trans-3-methylpiperidin-4-OL hydrochloride: Similar structure but lacks the fluorine atom.
Trans-4-Fluoro-3-piperidinol hydrochloride: Similar fluorinated piperidine derivative with different substitution pattern.
Uniqueness: Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the piperidine ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .
Eigenschaften
Molekularformel |
C6H13ClFNO |
---|---|
Molekulargewicht |
169.62 g/mol |
IUPAC-Name |
(3R,4R)-3-fluoro-4-methylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-6(9)2-3-8-4-5(6)7;/h5,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI-Schlüssel |
GGQIEOPGYYANDG-KGZKBUQUSA-N |
Isomerische SMILES |
C[C@]1(CCNC[C@H]1F)O.Cl |
Kanonische SMILES |
CC1(CCNCC1F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.